molecular formula C8H5BrO2 B1267532 2-(4-Bromophenyl)-2-oxoacetaldehyde CAS No. 5195-29-9

2-(4-Bromophenyl)-2-oxoacetaldehyde

Cat. No.: B1267532
CAS No.: 5195-29-9
M. Wt: 213.03 g/mol
InChI Key: LWOHGIMAROGMMF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an oxoacetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoacetaldehyde typically involves the bromination of phenylacetic acid followed by oxidation. One common method is the electrophilic aromatic substitution of phenylacetic acid with bromine in the presence of a catalyst such as mercuric oxide. The resulting 4-bromophenylacetic acid is then subjected to oxidation to yield this compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of efficient catalysts and purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium cyanide in ethanol for the formation of nitriles.

Major Products Formed

    Oxidation: 2-(4-Bromophenyl)acetic acid.

    Reduction: 2-(4-Bromophenyl)ethanol.

    Substitution: 2-(4-Cyanophenyl)-2-oxoacetaldehyde.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoacetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets. The bromine atom and the oxoacetaldehyde group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • 2-(4-Bromophenyl)ethanol
  • 2-(4-Cyanophenyl)-2-oxoacetaldehyde

Uniqueness

2-(4-Bromophenyl)-2-oxoacetaldehyde is unique due to the presence of both a bromine atom and an oxoacetaldehyde group, which confer distinct reactivity and biological activity

Properties

IUPAC Name

2-(4-bromophenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOHGIMAROGMMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283593
Record name 2-(4-bromophenyl)-2-oxoacetaldehyde
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Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5195-29-9
Record name 4-Bromophenylglyoxal
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Record name NSC 32251
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Record name 5195-29-9
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Record name 2-(4-bromophenyl)-2-oxoacetaldehyde
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Record name 2-(4-bromophenyl)-2-oxoacetaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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